

Technical Monograph: Methyl 2-(4-bromophenoxy)acetate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 2-(4-bromophenoxy)acetate
CAS No.: 4841-23-0
Cat. No.: B3022657

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Functional Architecture, Synthetic Protocols, and Reactivity Profiles[1][2]

Executive Summary

Methyl 2-(4-bromophenoxy)acetate (C

H

BrO

) serves as a pivotal bifunctional scaffold in medicinal chemistry and agrochemical synthesis.[2] Distinguished by its orthogonal reactivity—combining an electrophilic methyl ester with a nucleophile-ready aryl bromide—it acts as a "linchpin" intermediate.[2] This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and divergent functionalization strategies, specifically tailored for high-throughput lead optimization and library generation.[1][2]

Technical Note on Isomerism: Researchers must distinguish this compound (an aryl ether, MW 245.[1][2]07) from its structural isomer, methyl 2-(4-bromophenyl)acetate (an aryl alkane, MW

229.07).[1][2][3] The presence of the phenoxy oxygen atom significantly alters the electronic properties of the aromatic ring, enhancing electron density at the ortho positions relative to the ether linkage.[1][2]

Part 1: Physicochemical Profile[1][2]

The following data aggregates experimentally determined values and high-confidence predicted properties essential for handling and formulation.

Property	Value / Description	Technical Implication
IUPAC Name	Methyl 2-(4-bromophenoxy)acetate	Unambiguous identifier.[2][4]
Molecular Formula	C H BrO	Ether linkage (not C-C).[2][5]
Molecular Weight	245.07 g/mol	Fragment-based drug design (FBDD) compliant.[2]
Physical State	White to Off-white Crystalline Solid	Easy handling; amenable to gravimetric loading.[2]
Melting Point	62–65 °C	Low MP requires careful temperature control during vacuum drying to avoid sublimation or melt-fusion.[2]
Solubility	Soluble: DCM, EtOAc, THF, DMF Insoluble: Water	Requires biphasic workups or polar aprotic solvents for homogeneous reactions.[1][2]
LogP (Predicted)	~2.5	Lipophilic; likely high membrane permeability in early ADME screens.[2]
H-Bond Acceptors	3 (Ester carbonyl, Ester ether, Phenoxy ether)	Key interaction points for protein binding pockets.[1][2]

Part 2: Synthetic Architecture

The synthesis of **Methyl 2-(4-bromophenoxy)acetate** relies on a Williamson Ether Synthesis.

[2] The protocol below is optimized for yield and purity, utilizing a weak base (

) to prevent hydrolysis of the methyl ester in situ.

Mechanism & Causality

The reaction proceeds via an S

_N2 mechanism.[1][2] The phenoxide anion, generated in situ by potassium carbonate, attacks the

-carbon of methyl bromoacetate.[1][2]

- Why Acetone/DMF? A polar aprotic solvent is required to solvate the cation (), leaving the phenoxide anion "naked" and more nucleophilic.[1][2]
- Why Potassium Carbonate? Unlike NaOH or KOH, anhydrous is mild enough to deprotonate the phenol (~10) without hydrolyzing the methyl ester product (of conjugate acid ~25).[1][2]

Validated Protocol: Williamson Ether Synthesis[2]

Reagents:

- 4-Bromophenol (1.0 equiv)[2]
- Methyl bromoacetate (1.1 equiv)[1]
- Potassium Carbonate (), anhydrous (2.0 equiv)[1][2]
- Acetone (Reagent grade, 0.5 M concentration relative to phenol)[1][2]

Step-by-Step Workflow:

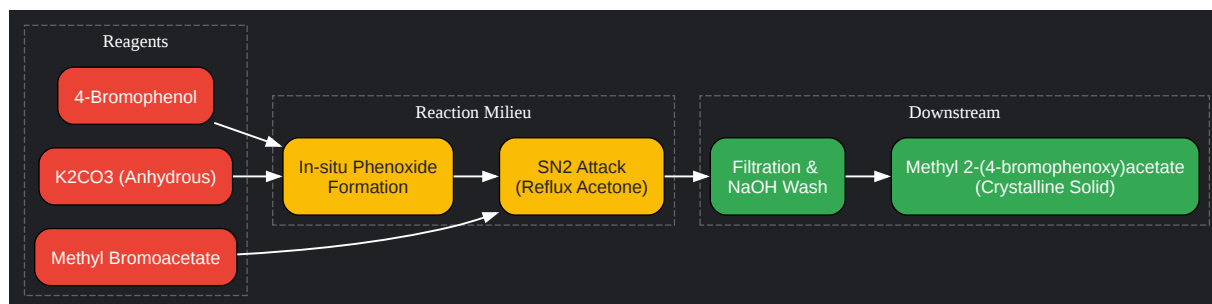
- Activation: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromophenol and anhydrous Acetone. Add

in a single portion.^{[1][2]} Stir at room temperature for 15 minutes to facilitate initial deprotonation (formation of potassium phenoxide).^{[1][2]}
- Alkylation: Add Methyl bromoacetate dropwise via syringe over 10 minutes. Note: Dropwise addition controls the mild exotherm and prevents localized high concentrations that could lead to double-alkylation byproducts if impurities are present.^[2]
- Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 4–6 hours.
- Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar, H-bond donor) will disappear; the product (less polar ester) will appear at a higher

.^{[1][2]}
- Workup: Cool to room temperature. Filter off the inorganic solids (, unreacted

).^{[1][2]} Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine. Dry over

 , filter, and concentrate. Recrystallize from minimal hot Hexane or Methanol if necessary.^{[1][2]}



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Fig 1.[2] Synthetic workflow for the Williamson Ether synthesis of the target scaffold.

Part 3: Reactivity & Functionalization[1][2]

The utility of **Methyl 2-(4-bromophenoxy)acetate** lies in its divergent reactivity. The molecule possesses two distinct "handles" that can be manipulated independently (orthogonally).[1][2]

The Aryl Bromide Handle (Suzuki-Miyaura Coupling)

The bromine atom at the para position is an excellent handle for Palladium-catalyzed cross-coupling reactions.[2] The electron-donating alkoxy group at the para position slightly deactivates the ring toward oxidative addition compared to electron-poor rings, but standard catalysts (

) work effectively.[1][2]

Protocol (Suzuki Coupling):

- System:
- Catalyst:

(3-5 mol%)[2]

- Solvent: 1,4-Dioxane : Water (4:1)[1][2]

- Base:

or

(2-3 equiv)

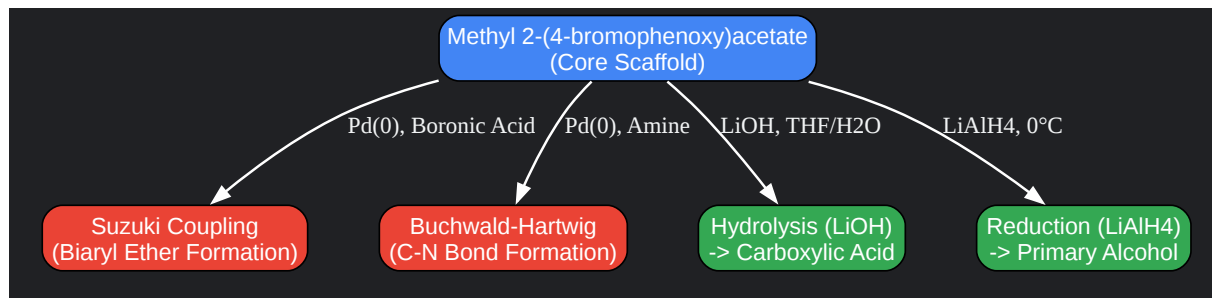
- Conditions: Degas solvents thoroughly (sparge with Argon).[1][2] Heat to 80-90 °C for 12 hours.
- Critical Control Point: Oxygen exclusion is vital.[1][2] Use a Schlenk line or sealed vial to prevent homocoupling of the boronic acid or catalyst deactivation.[1][2]

The Methyl Ester Handle (Hydrolysis)

The ester group allows for conversion to the free carboxylic acid (phenoxyacetic acid derivatives), which are classic pharmacophores for PPAR agonists and auxins.[1][2]

Protocol (Saponification):

- Reagents: LiOH (2 equiv), THF/Water (3:1).[1][2]
- Conditions: Stir at room temperature.
- Workup: Acidify with 1M HCl to pH 2. The carboxylic acid usually precipitates or can be extracted into EtOAc.[1][2]
- Selectivity: This condition leaves the aryl bromide intact.[1][2]



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Fig 2.[1][2] Divergent reactivity map demonstrating orthogonal functionalization pathways.

Part 4: Pharmaceutical Applications[1]

PPAR Agonist Development

The phenoxyacetic acid moiety is a "privileged structure" in medicinal chemistry, famously serving as the pharmacophore for Fibrates (e.g., Clofibrate, Fenofibrate) used to treat hyperlipidemia.[1][2]

- Role: The carboxylic acid (post-hydrolysis) mimics fatty acids, binding to the Peroxisome Proliferator-Activated Receptor (PPAR).[1][2]
- Strategy: Use the aryl bromide handle to extend the lipophilic tail, optimizing binding affinity within the receptor's hydrophobic pocket.[1][2]

Bioisostere Construction

The ether oxygen provides a specific bond angle (~110°) and flexibility distinct from a methylene linker.[1][2] This is often used to fine-tune the conformation of inhibitors targeting enzymes where rigid analogs fail.[2]

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- To cite this document: BenchChem. [Technical Monograph: Methyl 2-(4-bromophenoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022657/docs#technical-monograph-methyl-2-4-bromophenoxy-acetate>]

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